1,4-Oxaphosphorinane, 4-phenyl-, 4-oxide
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Overview
Description
1,4-Oxaphosphorinane, 4-phenyl-, 4-oxide is a heterocyclic compound with the molecular formula C10H13O2P. It features a six-membered ring containing both oxygen and phosphorus atoms, with a phenyl group attached to the phosphorus atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Oxaphosphorinane, 4-phenyl-, 4-oxide typically involves the reaction of phenylphosphonic dichloride with diols under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired heterocyclic ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,4-Oxaphosphorinane, 4-phenyl-, 4-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield lower oxidation state phosphorus compounds.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Reagents such as halogens (Cl2, Br2) and acids (H2SO4) for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphine oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
1,4-Oxaphosphorinane, 4-phenyl-, 4-oxide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other phosphorus-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1,4-Oxaphosphorinane, 4-phenyl-, 4-oxide exerts its effects involves interactions with various molecular targets. The phosphorus atom can form coordination complexes with metals, influencing catalytic processes. The phenyl group can participate in π-π interactions, affecting the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
1,4-Oxathiane: Similar six-membered ring structure but contains sulfur instead of phosphorus.
1,4-Dioxane: Contains two oxygen atoms in the ring instead of phosphorus and oxygen.
Phosphorinane: A six-membered ring containing only phosphorus and carbon atoms.
Uniqueness
1,4-Oxaphosphorinane, 4-phenyl-, 4-oxide is unique due to the presence of both oxygen and phosphorus in the ring, which imparts distinct chemical and physical properties.
Properties
CAS No. |
52427-43-7 |
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Molecular Formula |
C10H13O2P |
Molecular Weight |
196.18 g/mol |
IUPAC Name |
4-phenyl-1,4λ5-oxaphosphinane 4-oxide |
InChI |
InChI=1S/C10H13O2P/c11-13(8-6-12-7-9-13)10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI Key |
SVSWBELTSKUCCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CP(=O)(CCO1)C2=CC=CC=C2 |
Origin of Product |
United States |
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